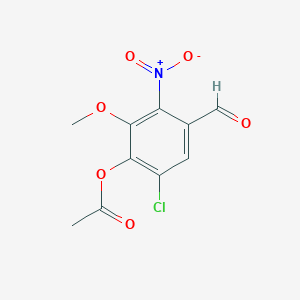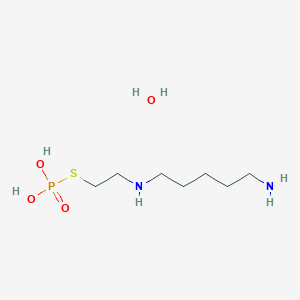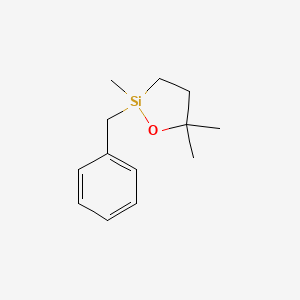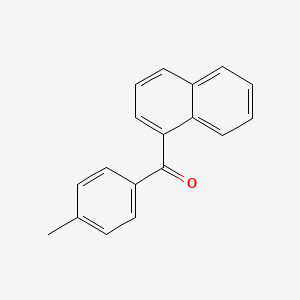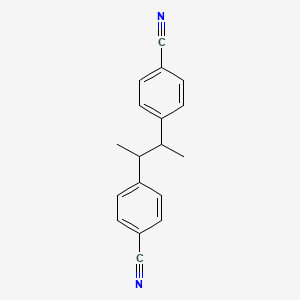
4,4'-(Butane-2,3-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Butane-2,3-diyl)dibenzonitrile is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two benzonitrile groups attached to a butane backbone. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Butane-2,3-diyl)dibenzonitrile typically involves the reaction of 4-cyanophenylboronic acid with a butane derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate, and solvents like toluene and ethanol. The reaction mixture is heated to around 120°C for 24 hours, followed by purification through silica column chromatography .
Industrial Production Methods
Industrial production methods for 4,4’-(Butane-2,3-diyl)dibenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
4,4’-(Butane-2,3-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
科学研究应用
4,4’-(Butane-2,3-diyl)dibenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4,4’-(Butane-2,3-diyl)dibenzonitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
- 4,4’-(Butane-1,4-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(Propane-1,3-diylbis(nitrilo-methyl-idyne))dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
Uniqueness
4,4’-(Butane-2,3-diyl)dibenzonitrile is unique due to its specific butane backbone, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
属性
CAS 编号 |
63539-56-0 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
4-[3-(4-cyanophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C18H16N2/c1-13(17-7-3-15(11-19)4-8-17)14(2)18-9-5-16(12-20)6-10-18/h3-10,13-14H,1-2H3 |
InChI 键 |
FMONHZODOGRDQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C#N)C(C)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


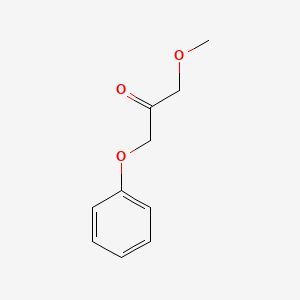



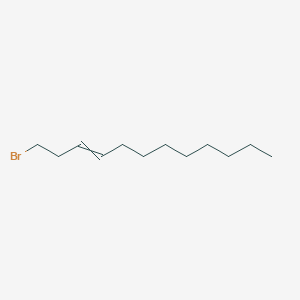

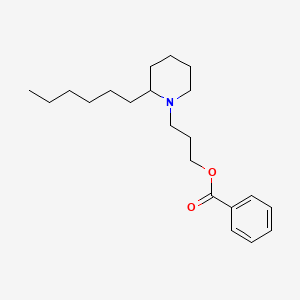
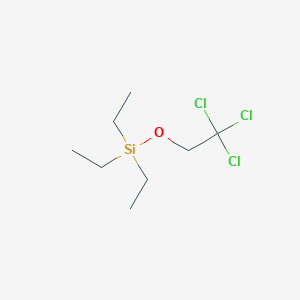
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
